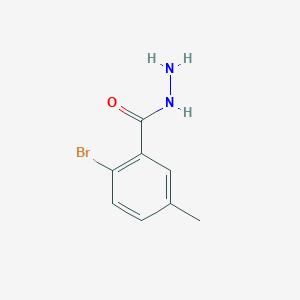

2-bromo-5-methylbenzohydrazide

Description

Significance of Hydrazides in Modern Organic Chemistry

Hydrazides are a class of organic compounds characterized by the presence of a CONHNH2 functional group. nih.govresearchgate.net This moiety imparts a unique chemical reactivity, allowing hydrazides to participate in a wide array of chemical transformations. They are particularly renowned as key intermediates in the synthesis of a diverse range of heterocyclic compounds, which are integral to the development of pharmaceuticals, agrochemicals, and dyes. nih.gov The ability of the hydrazide group to act as a nucleophile and to form stable cyclic structures upon reaction with various electrophiles makes it an invaluable tool for synthetic chemists. nih.goviucr.org

The versatility of hydrazides extends to their coordination chemistry, where they can act as ligands, forming stable complexes with various metal ions. This property is exploited in the development of new catalysts and materials with specific electronic and magnetic properties. Furthermore, the hydrazide functional group is a common feature in many biologically active molecules, contributing to their ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.

Benzohydrazides as Privileged Scaffolds for Chemical Exploration

Benzohydrazides, a subclass of hydrazides featuring a benzene (B151609) ring attached to the carbonyl group, are considered "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a fertile ground for the discovery of new drugs. scispace.com The aromatic ring of the benzohydrazide (B10538) structure provides a platform for the introduction of various substituents, allowing for the fine-tuning of steric, electronic, and lipophilic properties. This modularity is crucial for optimizing the pharmacological profile of a lead compound.

The inherent biological activities of benzohydrazide derivatives are vast and well-documented, encompassing antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, among others. semanticscholar.org The presence of the hydrazide group in these molecules often plays a critical role in their mechanism of action, for instance, by chelating essential metal ions in enzymes or by forming key hydrogen bonds with receptor sites.

Overview of Current Research Trajectories Involving Brominated Benzohydrazides

Recent research into brominated benzohydrazides has yielded a number of compounds with promising biological activities. For instance, various 3- and 4-bromo-N'-(substituted benzylidene)benzohydrazides have been synthesized and evaluated for their anticancer and antimicrobial potential. researchgate.net One study reported a 3/4-bromo benzohydrazide derivative as a potent anticancer agent with an IC50 value of 1.20 μM, which was more potent than the standard drugs tetrandrine (B1684364) and 5-fluorouracil. researchgate.net

Furthermore, the crystal structures of several brominated benzohydrazide derivatives have been elucidated, providing valuable insights into their three-dimensional conformations and intermolecular interactions. For example, the crystal structure of N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide reveals an E conformation about the C=N double bond and the formation of chains through N—H⋯O hydrogen bonds. nih.gov This structural information is vital for understanding structure-activity relationships and for the rational design of new, more effective analogues.

While direct and extensive research on 2-bromo-5-methylbenzohydrazide itself is not widely published, its role as a key intermediate is highlighted in the synthesis of more complex heterocyclic systems. For example, it has been used as a starting material in the synthesis of N-(2-bromo-5-methyl)benzoyl-2-bromo-5-methylbenzohydrazide, which is a precursor for 2,5-Bis(2-bromo-5-methylphenyl)- nih.govnih.gov-thiadiazole. This underscores the importance of this compound as a valuable building block in the construction of novel chemical entities with potential applications in materials science and medicinal chemistry.

Data Tables

Table 1: Crystallographic Data of a Related Brominated Benzohydrazide Derivative

| Parameter | N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide |

| Molecular Formula | C₁₅H₁₃BrN₂O₂ |

| Molecular Weight | 333.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.8290 (15) |

| b (Å) | 31.914 (3) |

| c (Å) | 7.6440 (11) |

| β (°) | 91.535 (2) |

| Volume (ų) | 1421.5 (4) |

| Z | 4 |

| Data from Yang, D.-S. (2011). nih.gov |

Table 2: Synthesized Derivatives from 2-Bromo-5-methylbenzoic Acid

| Compound | Starting Material | Synthetic Product |

| 1 | 2-Bromo-5-methylbenzoic acid | N-(2-bromo-5-methyl)benzoyl-2-bromo-5-methylbenzohydrazide |

| 2 | N-(2-bromo-5-methyl)benzoyl-2-bromo-5-methylbenzohydrazide | 2,5-Bis(2-bromo-5-methylphenyl)- nih.govnih.gov-thiadiazole |

| Data from Kumar, A., et al. (2020). |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXBKYUZDAZEPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Bromo 5 Methylbenzohydrazide

Strategic Synthesis of 2-Bromo-5-methylbenzohydrazide

Precursor Synthesis and Optimization

The critical precursor for the target compound is 2-bromo-5-methylbenzoic acid. Its synthesis involves the selective bromination of a toluene (B28343) derivative.

The primary route to 2-bromo-5-methylbenzoic acid involves the direct bromination of 2-methylbenzoic acid. This electrophilic aromatic substitution reaction is typically carried out using elemental bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, or in a solvent like acetic acid. The directing effects of the carboxyl and methyl groups on the aromatic ring guide the incoming bromide to the desired position.

Alternative methods for the synthesis of brominated benzoic acid derivatives have been explored to improve yield and selectivity. One such method involves the use of N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator. For instance, the bromination of deactivated toluenes can be achieved using NBS with radical initiators at elevated temperatures. Another approach utilizes a mixture of sodium bromide and sodium bromate (B103136) in an acidic aqueous medium, presenting a greener alternative to the direct use of bromine.

| Starting Material | Brominating Agent | Catalyst/Conditions | Product | Yield (%) |

| 2-Methylbenzoic Acid | Bromine (Br₂) | Iron(III) Chloride (FeCl₃) | 2-Bromo-5-methylbenzoic Acid | Varies |

| 2-Methylbenzoic Acid | 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione | Concentrated H₂SO₄ | 2-Bromo-5-methylbenzoic Acid | Up to 88% |

This table presents common methods for the synthesis of 2-bromo-5-methylbenzoic acid, with yields as reported in the literature.

The halogenation of benzene (B151609) rings is a cornerstone of organic synthesis. Electrophilic aromatic substitution is the most common mechanism for introducing a halogen onto an aromatic ring. The choice of halogenating agent and reaction conditions is crucial for controlling the regioselectivity of the reaction, especially in substituted benzenes.

For the bromination of toluene derivatives, various reagents and conditions have been investigated. Benzylic bromination, which occurs at the methyl group, can be achieved using reagents like N-bromosuccinimide under UV irradiation or with a radical initiator. However, for ring bromination, as required for the synthesis of 2-bromo-5-methylbenzoic acid, electrophilic bromination conditions are employed. The presence of both an activating group (methyl) and a deactivating, meta-directing group (carboxylic acid) on the benzene ring influences the position of bromination. The interplay of these electronic effects is a key consideration in optimizing the synthesis of the desired isomer.

Hydrazide Formation through Carboxylic Acid Derivatization

The conversion of the carboxylic acid group of 2-bromo-5-methylbenzoic acid into a hydrazide is typically achieved through a two-step process involving the activation of the carboxylic acid followed by reaction with hydrazine (B178648).

There are two primary methods for the reaction of a carboxylic acid with hydrazine hydrate (B1144303) to form a hydrazide. The first involves the conversion of the carboxylic acid to an ester, typically a methyl or ethyl ester, through Fischer esterification. The resulting ester is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol (B145695), often with heating, to yield the desired hydrazide. This method is widely applicable to a variety of aromatic esters.

The second method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with hydrazine hydrate, usually in an inert solvent and often at low temperatures to control the reactivity, to produce the benzohydrazide (B10538). This method is often faster and can be more efficient for less reactive carboxylic acids.

| Intermediate | Reagent | Solvent | Product |

| Methyl 2-bromo-5-methylbenzoate | Hydrazine Hydrate | Ethanol | This compound |

| 2-Bromo-5-methylbenzoyl chloride | Hydrazine Hydrate | Inert Solvent (e.g., THF) | This compound |

This table outlines the two main pathways for the formation of this compound from its carboxylic acid precursor.

Purification Techniques for High-Purity Compound Acquisition

The final step in the synthesis of this compound is its purification to obtain a high-purity product. The most common method for the purification of crystalline organic solids, such as benzohydrazide derivatives, is recrystallization.

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. For aromatic hydrazides, ethanol is a frequently used solvent for recrystallization. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. Any insoluble impurities can be removed by hot filtration, while soluble impurities will remain in the mother liquor upon cooling. The purity of the recrystallized product can be assessed by techniques such as melting point determination and chromatographic methods like Thin Layer Chromatography (TLC).

Advanced Chemical Reactivity of the Hydrazide Moiety

The hydrazide functional group is a cornerstone of the reactivity of this compound, enabling a variety of transformations that are fundamental to the synthesis of more complex molecules.

Mechanistic Studies of Hydrazone Formation with Aldehydes and Ketones

The reaction of this compound with aldehydes and ketones is a classic condensation reaction that yields N-acylhydrazones. This transformation proceeds via a nucleophilic addition-elimination mechanism. savemyexams.com

The mechanism commences with the nucleophilic attack of the terminal nitrogen atom (-NH2) of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a tetrahedral intermediate known as a carbinolamine. The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.

Following the initial addition, the carbinolamine intermediate undergoes dehydration. The elimination of a water molecule is facilitated by the protonation of the hydroxyl group, converting it into a better leaving group (H2O). The subsequent loss of water and the formation of a carbon-nitrogen double bond result in the final hydrazone product. The formation of a yellow or red precipitate of the corresponding 2,4-dinitrophenylhydrazone upon reaction with 2,4-dinitrophenylhydrazine (B122626) is a classical qualitative test for aldehydes and ketones. uomustansiriyah.edu.iq Studies on various substituted benzohydrazides, such as 4-methylbenzohydrazide (B1294431) and 3-bromobenzohydrazide, show that these condensation reactions typically proceed with high yields. researchgate.netnih.gov For instance, the reaction of 4-methylbenzohydrazide with various benzaldehydes in methanol (B129727) has been reported to produce the corresponding hydrazones in high yields. researchgate.net Similarly, the condensation of 3-bromobenzohydrazide with salicylaldehydes proceeds efficiently. nih.gov

The general reaction is as follows: this compound + R'C(=O)R'' → N'-[(R')(R'')methylidene]-2-bromo-5-methylbenzohydrazide + H₂O

Interactive Table: Representative Hydrazone Synthesis from Substituted Hydrazides

| Hydrazide Reactant | Aldehyde/Ketone Reactant | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methylbenzohydrazide | 4-Nitrobenzaldehyde | Methanol | Reflux | Not Specified | researchgate.net |

| 4-Methylbenzohydrazide | 3,5-Dibromobenzaldehyde | Methanol | Reflux | Not Specified | researchgate.net |

| 3-Bromobenzohydrazide | 4-Bromosalicylaldehyde | Methanol | Stirring at RT | Not Specified | nih.gov |

| Iodobenzoic Hydrazides | Various Aromatic Aldehydes | Ethanol | Reflux | Varied | mdpi.com |

Nuances of Nucleophilic Substitution on the Bromine Atom

The bromine atom attached to the aromatic ring of this compound is susceptible to nucleophilic substitution, primarily through transition-metal-catalyzed cross-coupling reactions. Direct nucleophilic aromatic substitution (SNAAr) is generally less favorable due to the presence of the electron-donating methyl group, which does not sufficiently activate the ring for such a reaction, unless under forcing conditions. libretexts.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. researchgate.net

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., an aryl boronic acid) in the presence of a palladium catalyst and a base. This would allow for the synthesis of biaryl structures.

Heck Coupling: In a Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a substituted alkene. mdpi.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, to produce an aryl-substituted alkyne. researchgate.net

These reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide array of more complex molecular architectures. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these transformations. researchgate.netrug.nl

Interactive Table: Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 2-bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/H₂O, 90°C, 12h | d-nb.info |

| Heck Coupling | 4-Bromoacetophenone | Styrene (B11656) | Pd(OAc)₂, K₂CO₃, Tetrahydropyrimidinium salt | DMF/H₂O, 80°C, 4h | mdpi.com |

| Alkylation | p-Chloro-bromobenzene | iPrLi | Pd(PtBu₃)₂ | Not Specified | rug.nl |

Acylation Reactions and Amide Formation

The hydrazide moiety of this compound can undergo acylation, typically at the terminal nitrogen atom, to form N,N'-diacylhydrazine derivatives. This reaction is commonly carried out using acylating agents such as acyl chlorides or acid anhydrides. savemyexams.com

The mechanism is a nucleophilic addition-elimination reaction. The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses with the elimination of a chloride ion (or a carboxylate ion in the case of an acid anhydride) to yield the acylated product. savemyexams.com This reaction is often performed in the presence of a base to neutralize the HCl byproduct.

This compound + R'COCl → 2-bromo-5-methyl-N'-(R'-carbonyl)benzohydrazide + HCl

This transformation is valuable for building more complex structures and is a key step in the synthesis of various biologically active molecules. nih.gov

Investigation of Reduction Pathways to Corresponding Amines

The reduction of the hydrazide functional group can lead to the formation of the corresponding amines. However, the direct reduction of a hydrazide to an amine is a challenging transformation that often requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction would cleave the N-N bond and reduce the carbonyl group.

A more common strategy involves a two-step process:

Formation of a hydrazone by reacting the hydrazide with an aldehyde or ketone.

Reduction of the resulting C=N bond of the hydrazone.

Alternatively, catalytic hydrogenation can be employed. While catalytic hydrogenation is effective for reducing nitro groups to amines, its application to hydrazides for amine formation is less straightforward and can be influenced by the catalyst and reaction conditions. google.comrsc.org For instance, Raney nickel is used for the catalytic hydrogenation of nitro groups. google.com The presence of the bromo substituent also needs to be considered, as it can be susceptible to hydrodebromination under certain catalytic hydrogenation conditions.

Oxidation Reactions and Their Products

The oxidation of this compound can occur at two primary sites: the methyl group on the aromatic ring and the hydrazide moiety itself.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid, yielding 3-bromo-4-hydrazinocarbonylbenzoic acid. This is a common reaction for alkylbenzenes.

The hydrazide group itself can also be oxidized. Depending on the oxidizing agent and reaction conditions, this can lead to a variety of products. For instance, mild oxidizing agents might lead to the formation of diacylhydrazines or azo compounds. More vigorous oxidation can lead to cleavage of the molecule. The oxidation of related hydrazide compounds has been noted, often leading to the corresponding oxides or other derivatives depending on the specific reagents used.

Research on the Coordination Chemistry of this compound Remains Undocumented

A thorough review of available scientific literature reveals a notable absence of studies on the coordination chemistry and metallorganic complexes of this compound. Despite extensive searches for the synthesis of its Schiff base ligands and subsequent complexation with transition metals, no specific research data for this particular compound could be identified.

While the broader field of coordination chemistry involving substituted benzohydrazides and their derivatives is well-established, research has focused on structurally similar, yet distinct, molecules. For instance, studies have been published on the metal complexes of Schiff bases derived from other bromo- and methyl-substituted aromatic hydrazides. These investigations have detailed the synthesis, spectroscopic characterization, and structural analysis of complexes with various transition metals.

However, the specific compound of interest, this compound, does not appear as a precursor ligand in the current body of scientific literature. Consequently, information regarding the formation of its Schiff base ligands, complexation with metals such as vanadium, cobalt, molybdenum, or zinc, ligand-to-metal ratios, coordination modes, and single-crystal X-ray diffraction data is not available.

This lack of specific data prevents a detailed discussion on the coordination chemistry of this compound as outlined in the requested article structure. The scientific community has yet to publish research focusing on the synthesis and characterization of its metal complexes. Therefore, any attempt to generate the requested article would be speculative and not based on established scientific findings.

Further research would be required to be initiated on this compound to provide the scientifically accurate information needed to fulfill the detailed request. Until such research is conducted and published, a comprehensive article on its coordination chemistry cannot be compiled.

Coordination Chemistry and Metallorganic Complexes of 2 Bromo 5 Methylbenzohydrazide Derivatives

Structural Characterization of Metal Complexes

Powder X-ray Diffraction for Phase Purity Assessment of Solids

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solid-state materials, including the metal complexes of 2-bromo-5-methylbenzohydrazide. anl.govlibretexts.org This method is crucial for verifying the phase purity of a synthesized bulk sample, ensuring that the material is a single, homogeneous crystalline phase and not a mixture of different compounds or polymorphs. anl.gov

The technique works by directing X-rays onto a powdered sample. The crystalline nature of the material causes the X-rays to be diffracted at specific angles, creating a unique diffraction pattern that serves as a 'fingerprint' for that particular crystalline structure. anl.govlibretexts.org This experimental pattern can then be compared to a theoretical pattern calculated from single-crystal X-ray diffraction data. A close match between the experimental and simulated patterns confirms the phase purity of the bulk sample. researchgate.net

In the study of metal-organic complexes, PXRD is routinely used. For example, the crystalline nature of Co(II), Ni(II), and Cu(II) complexes of various Schiff base ligands has been confirmed using this method. researchgate.netspuvvn.edu For newly synthesized oxidovanadium(V) complexes derived from N'-(2-hydroxy-5-methylbenzylidene)4-methylbenzohydrazide, PXRD was performed to confirm that the synthesized bulk material matched the structure determined by single-crystal X-ray analysis. researchgate.net The sharp, well-defined peaks in the diffraction patterns are indicative of good crystallinity and a single-phase nature. spuvvn.edu Any significant deviation or the presence of additional peaks would indicate impurities or the existence of multiple crystalline phases. anl.gov

Catalytic Properties of this compound Metal Complexes

The metal complexes derived from this compound and its related Schiff bases are not just structurally interesting; they also exhibit significant catalytic activity in a range of organic transformations, particularly oxidation reactions. The versatility of the ligand allows for the fine-tuning of the electronic and steric properties of the metal center, influencing its catalytic performance.

Olefin Epoxidation Catalysis

The epoxidation of olefins is a critical transformation in organic synthesis, providing valuable epoxide intermediates. Metal complexes of this compound derivatives have proven to be effective catalysts for this reaction.

Oxidovanadium(V) and oxidomolybdenum(VI) complexes, in particular, show notable activity. For example, oxidovanadium(V) complexes derived from aroylhydrazones such as N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide function as efficient catalysts for olefin epoxidation. nih.gov Similarly, related cobalt(II) and molybdenum(VI) complexes have demonstrated effective catalytic oxidation of various olefins, including styrene (B11656) and cyclooctene. researchgate.netconsensus.appresearchgate.net The catalytic process typically involves an oxidant like tert-butyl hydroperoxide (TBHP). acs.org

The general mechanism is believed to involve the coordination of the olefin to the metal center, followed by the transfer of an oxygen atom from the oxidant to the double bond, forming the epoxide. The high selectivity often observed in these reactions, such as the formation of styrene oxide from styrene with minimal side products like benzaldehyde, highlights the efficacy of these catalysts. nih.gov

| Catalyst/Ligand System | Substrate | Oxidant | Major Product | Reference |

|---|---|---|---|---|

| Cobalt(II) complex with 2-bromo-N'-(2-hydroxy-5-methylbenzylidene)benzohydrazide | Olefins | Not Specified | Epoxides | researchgate.net |

| Oxidovanadium(V) complex with N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide | Olefins | Not Specified | Epoxides | nih.gov |

| Oxidomolybdenum(VI) complex with N′-(2-hydroxy-3,5-di-tert-butylbenzylidene)-4-methylbenzohydrazide | Olefins | Not Specified | Epoxides | consensus.app |

| Mn(III) Schiff base complexes | Styrene | Not Specified | Styrene Oxide | nih.gov |

| Oxovanadium(V) complex with N′-(2-hydroxybenzylidene)-4-trifluoromethylbenzohydrazide | Cyclooctene | Not Specified | Cyclooctene Oxide | researchgate.net |

Other Catalytic Oxidation Reactions

Beyond olefin epoxidation, these metal complexes catalyze a variety of other oxidation reactions. A significant application is the oxidation of alkanes, such as cyclohexane (B81311), which is of great industrial importance for the production of precursors for nylon.

Dinuclear vanadium(V) complexes with carbohydrazone ligands have been successfully used as homogeneous catalysts for the oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone, using oxidants like tert-butyl hydroperoxide under mild, microwave-assisted conditions. acs.org Oxidovanadium(V) complexes supported on carbon materials have also been investigated for this reaction. mdpi.com

Other catalyzed oxidations include:

Sulfoxidation : Dioxomolybdenum(VI) complexes derived from related hydrazones are effective for the oxidation of sulfides. deepdyve.com

Aniline (B41778) Oxidation : M(II) complexes (where M = Zn, Cu, Co, Ni, Mn) with related Schiff base ligands have been shown to catalyze the oxidation of aniline to azobenzene (B91143) using hydrogen peroxide as the oxidant. mdpi.com

Alcohol Oxidation : Vanadium complexes have been used in the oxidation of alcohols with tert-butyl hydroperoxide.

| Catalyst/Ligand System | Substrate | Oxidant | Major Product(s) | Reference |

|---|---|---|---|---|

| Dinuclear Vanadium(V) carbohydrazone complexes | Cyclohexane | TBHP | Cyclohexanol and Cyclohexanone | acs.org |

| Oxidovanadium(V) complex with (5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide | Cyclohexane | TBHP | Not Specified | mdpi.com |

| Dioxomolybdenum(VI) complex with N'-[1-(2-hydroxynaphthyl)ethylidene]-3-methylbenzohydrazide | Sulfides | Not Specified | Sulfoxides | deepdyve.com |

| M(II) complexes with 2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazide (B10538) | Aniline | H₂O₂ | Azobenzene | mdpi.com |

Investigation of Enzyme Mimicry

The structural and functional similarities between the active sites of metalloenzymes and synthetic coordination complexes have led to the development of enzyme mimics. nju.edu.cn These artificial enzymes can replicate the function of natural enzymes and are often more stable and cost-effective. nju.edu.cn Metal complexes of this compound derivatives have been explored for their potential in this area.

One area of investigation is the mimicry of vanadium-dependent haloperoxidases, which are enzymes that catalyze the oxidation of halides. semanticscholar.org Vanadium complexes with hydrazone ligands have been studied for their ability to catalyze oxidative bromination reactions, mimicking the function of these enzymes. acs.org

Furthermore, certain vanadium complexes have been shown to exhibit insulin-mimetic activity. semanticscholar.org This is attributed to the structural similarity between vanadates and phosphates, allowing them to interact with biological pathways that regulate glucose transport and metabolism. A vanadium(V) complex with N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-methylbenzohydrazide was found to stimulate glucose uptake, demonstrating its potential as an insulin-like agent. semanticscholar.org Other related complexes have been investigated for their ability to mimic catecholase, an enzyme that oxidizes catechols to quinones. semanticscholar.org

Advanced Spectroscopic and Crystallographic Analyses

Comprehensive Spectroscopic Characterization Techniques

Detailed experimental data for the spectroscopic characterization of 2-bromo-5-methylbenzohydrazide is not available in the reviewed scientific literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

No experimental FT-IR spectra for this compound have been found in published research.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignments

Specific ¹H and ¹³C NMR spectral data and detailed peak assignments for this compound are not present in the available scientific articles.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

There is no published mass spectrometry data detailing the molecular ion peak and fragmentation pattern of this compound.

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

Information regarding the electronic absorption (UV-Vis) and emission spectra, which would describe the electronic transitions and photophysical properties of this compound, could not be located.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

As this section pertains to paramagnetic metal complexes, and no such complexes of the underivatized this compound were found, no EPR spectroscopic data can be presented.

In-depth Crystallographic Investigations

A search for single-crystal X-ray diffraction data for this compound did not yield any results. Consequently, no information on its crystal system, space group, unit cell dimensions, or other crystallographic parameters can be provided.

Analysis of Molecular Conformation in Solid State

The precise three-dimensional arrangement of atoms, bond lengths, and bond angles of this compound in the solid state has not been determined. This analysis requires single-crystal X-ray diffraction data, which is currently unavailable.

Determination of Dihedral and Torsion Angles

Specific dihedral and torsion angles, which define the conformation of the molecule—such as the rotation around the C-C, C-N, and N-N bonds—are unknown for this compound. For related hydrazone derivatives, the dihedral angle between the two aromatic rings has been reported and is a key conformational feature. nih.goviucr.orgnih.gov

Elucidation of Intramolecular Hydrogen Bonding Patterns

While intramolecular hydrogen bonds are crucial in determining the conformation of many related hydrazide and hydrazone structures, a definitive pattern for this compound cannot be described. iucr.orgnih.gov In many similar molecules, intramolecular hydrogen bonds, such as N-H···O or O-H···N, lead to the formation of stable, planar ring structures. iucr.orgnih.gov

Mapping and Characterization of Intermolecular Interactions

The specific intermolecular forces that govern the crystal packing of this compound are uncharacterized.

N-H…O and C-H…O Hydrogen Bond Networks

In the crystal structures of related benzohydrazides, N-H···O and C-H···O hydrogen bonds are common and typically form extensive networks, linking molecules into chains, dimers, or more complex three-dimensional architectures. nih.goviucr.org However, the specific geometry and network topology for this compound have not been studied.

C-H…π Interactions

C-H···π interactions, where a C-H bond interacts with the electron cloud of an aromatic ring, are also plausible contributors to the crystal packing of this compound, but their presence and significance have not been experimentally verified.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Contributions

A Hirshfeld surface analysis, which is used to visualize and quantify intermolecular interactions within a crystal, cannot be performed without the foundational crystallographic information file (CIF) from an X-ray diffraction experiment. For derivatives like (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide, Hirshfeld analysis has revealed the relative contributions of different contacts, with H···H, C···H, and O···H interactions being the most significant. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice in modern computational chemistry to perform DFT calculations to gain insights into the following aspects of a molecule:

Determination of Dipole Moment, Polarizability, and Hyperpolarizability:These properties describe how a molecule's charge distribution is affected by an external electric field. The dipole moment indicates the overall polarity of the molecule, while polarizability and hyperpolarizability are important for understanding its non-linear optical properties.

While the framework for such a computational study of 2-bromo-5-methylbenzohydrazide is well-established, the specific data for this compound remains to be determined and published by the scientific community. Future research in this area would be beneficial for a comprehensive understanding of this particular benzohydrazide (B10538) derivative.

Density of States (DOS) Spectrum Analysis

Density of States (DOS) spectrum analysis is a quantum mechanical method used to describe the distribution of energy levels that electrons can occupy in a system. While specific DOS spectrum analyses for this compound are not widely available in published literature, the principles can be understood from studies on analogous benzohydrazide derivatives. nih.govresearchgate.netscispace.com

This analysis typically involves Density Functional Theory (DFT) calculations to determine the electronic structure. nih.govresearchgate.net Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. scispace.com

Table 1: Representative HOMO-LUMO Energy Values for Related Hydrazide Compounds This table presents data from similar compounds to illustrate the typical outputs of such an analysis.

| Compound Class | Target/Activity | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Reference |

|---|---|---|---|---|---|

| Phenylacetamide & Benzohydrazide Derivatives | Antimicrobial | -9.06 | -5.59 | 3.47 | scispace.com |

| Benzohydrazide Schiff Base Metal Complexes | Antifungal | -8.42 to -5.56 | -3.07 to -1.17 | 3.52 to 6.73 | lidsen.com |

| 5-Bromo-2-Hydroxybenzaldehyde | N/A | - | - | 4.71 | researchgate.net |

Molecular Docking and Biomolecular Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. allresearchjournal.com This modeling is crucial for understanding potential biomolecular interactions and is a cornerstone of rational drug design.

Prediction of Binding Affinity and Interaction with Biological Targets (e.g., Proteins, Enzymes)

Molecular docking simulations are used to predict the binding affinity between a ligand, such as this compound, and a biological target. This affinity is often quantified as a docking score or binding energy, typically expressed in kcal/mol. pensoft.net While specific docking studies on this compound are limited, extensive research on structurally related benzohydrazide and hydrazide derivatives demonstrates their potential to interact with various biological targets. nih.govnih.gov

These compounds have been evaluated against a range of enzymes implicated in diseases. For example, computational studies on hydrazide derivatives containing a 1,3,4-oxadiazole (B1194373) core suggested a plausible mechanism of action against the InhA enzyme of Mycobacterium tuberculosis, a key target for antitubercular drugs. allresearchjournal.comunits.itnih.gov In another study, a virtual screening of pyrrole-based hydrazide-hydrazones identified promising inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. pensoft.net The top-ranked compounds in that study had calculated binding free energies (MM/GBSA scores) ranging from -60.44 to -70.93 kcal/mol. pensoft.net Similarly, a screening of alkyl hydrazides identified potent inhibitors of histone deacetylase 11 (HDAC11), with IC50 values (a measure of inhibitory concentration) in the nanomolar range. chemrxiv.org

Table 2: Examples of Predicted Binding Affinities for Benzohydrazide Derivatives against Biological Targets This table contains data for illustrative compounds, as specific data for this compound is not available.

| Compound/Derivative Class | Biological Target | Method | Predicted Binding Affinity/Score | Reference |

|---|---|---|---|---|

| Pyrrole-based hydrazide-hydrazones | Acetylcholinesterase (AChE) | MM/GBSA | -60.44 to -70.93 Kcal/mol | pensoft.net |

| Alkyl hydrazides | Histone Deacetylase 11 (HDAC11) | N/A | IC50 in nanomolar range | chemrxiv.org |

| Benzohydrazide derivatives | E. coli ParE | N/A | IC50 of 0.27 µg/mL for active compound | frontiersin.org |

| Hydrazide-oxadiazole derivatives | M. tuberculosis InhA | Docking | Good binding affinity reported | units.itnih.gov |

| Aminoguanidine-acylhydrazone derivatives | E. coli FabH | Docking | Good binding pattern predicted | brieflands.com |

Investigation of Potential Mechanisms of Action through Ligand-Protein Binding

Beyond predicting if a compound will bind, molecular docking investigates how it binds. This involves analyzing the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—between the ligand and the amino acid residues within the protein's active site.

Studies on related hydrazides provide detailed examples of this process. For a prominent pyrrole-based AChE inhibitor, docking simulations revealed that the compound fits into the enzyme's active site, forming stable interactions with key amino acid residues like Tyr72 and Tyr286 at the peripheral anionic site. pensoft.net In another investigation, benzohydrazide derivatives were identified as potential inhibitors of E. coli ParE, a bacterial topoisomerase. The modeling showed that the most active compounds fit well within the N-terminal domain of the enzyme's catalytic pocket. frontiersin.org The activity of these compounds was attributed to substitutions, including bromine groups on the phenyl ring, which influenced their binding. frontiersin.org This level of detail is critical for understanding the mechanism of action and for guiding the chemical modification of the ligand to improve its potency and selectivity.

Computational Screening against Disease-Relevant Pathways

Computational screening, also known as virtual screening, is a powerful strategy used in drug discovery to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. chemrxiv.org This approach is significantly faster and more cost-effective than traditional high-throughput experimental screening. pensoft.net

The general scaffold of benzohydrazide has been subjected to such screening campaigns. For instance, to identify new HDAC11 inhibitors, a focused library of N'-alkyl benzohydrazide compounds was derived from the extensive ZINC20 database and computationally screened. chemrxiv.org This ligand-based virtual screening successfully identified two hits that were later synthesized and confirmed to be potent HDAC11 inhibitors. chemrxiv.org Similarly, virtual screening has been employed to identify novel acetylcholinesterase inhibitors from in-house libraries of hydrazide-hydrazones. pensoft.net These studies showcase the utility of computational screening to explore the potential of a chemical class, like benzohydrazides, against a wide array of disease-relevant pathways, including those involved in cancer, neurodegenerative disorders, and infectious diseases. nih.govchemrxiv.org

In Vitro Biological Activities and Structure Activity Relationship Sar Studies

Other Relevant In Vitro Biological Activities (Excluding Human Clinical Data)

Hydrazide derivatives are known to possess antioxidant properties, which are often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The antioxidant capacity of these compounds is influenced by the substituents on the aromatic ring.

The antioxidant activity of hydrazides is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay. The results are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

| Compound Class | Observed Antioxidant Activity | Key Structural Features |

| Benzohydrazide (B10538) Derivatives | Varying levels of DPPH and ABTS radical scavenging | Presence of electron-donating groups (e.g., -OH, -OCH3) generally enhances activity. |

| Thiadiazole/Oxadiazole derivatives of a related bromo-methylbenzohydrazide | Encouraging antioxidant activity for some derivatives researchgate.net | The heterocyclic ring and its substituents play a crucial role. |

Benzohydrazide and its derivatives have been investigated as inhibitors of various enzymes implicated in different diseases.

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by Helicobacter pylori. Several studies have reported the urease inhibitory potential of benzohydrazide derivatives. The inhibitory activity is often dependent on the substituents on the aromatic ring, which can interact with the active site of the enzyme. The specific contribution of the 2-bromo and 5-methyl substituents of the target compound to urease inhibition is not documented.

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Aromatic hydrazides and their derivatives have been explored as potential α-glucosidase inhibitors. The structure of the benzoyl moiety and any additional groups attached to the hydrazide nitrogen can influence the binding to the enzyme's active site.

DNA Gyrase Inhibition: DNA gyrase is a bacterial enzyme that is a well-established target for antibacterial agents. While research on benzohydrazide derivatives as DNA gyrase inhibitors is less common than for other enzyme targets, the general scaffold has the potential to be modified to interact with the ATP-binding site of the enzyme. The specific inhibitory activity of 2-bromo-5-methylbenzohydrazide against DNA gyrase has not been reported.

| Enzyme Target | Potential Activity of Benzohydrazide Derivatives | Relevance |

| Urease | Inhibition of enzyme activity | Treatment of H. pylori infections |

| α-Glucosidase | Inhibition of carbohydrate metabolism | Management of type 2 diabetes |

| DNA Gyrase | Inhibition of bacterial DNA replication | Antibacterial agents |

Photophysical Properties and Optoelectronic Applications

Detailed UV-Vis Absorption and Fluorescence Spectroscopy

No specific UV-Vis absorption maxima (λabs) or molar extinction coefficients (ε) for 2-bromo-5-methylbenzohydrazide are reported in the surveyed literature. Similarly, data on its fluorescence emission spectra, including emission maxima (λem) and excitation wavelengths, are not available. To characterize this compound, studies would need to be conducted in various solvents to understand the nature of its electronic transitions.

Time-Resolved Fluorescence Measurements and Lifetime Analysis

Information regarding the excited-state lifetime (τ) of this compound is absent from current scientific records. Time-resolved fluorescence spectroscopy would be required to measure the decay kinetics of its excited state, providing insights into the efficiency of radiative and non-radiative decay pathways.

Determination of Fluorescence Quantum Yields

The fluorescence quantum yield (ΦF), a critical parameter for assessing the efficiency of light emission, has not been determined for this compound. Comparative studies using a standard reference dye would be necessary to quantify this property.

Analysis of Intramolecular Charge-Transfer (ICT) Characteristics

While the molecular structure of this compound, containing potential electron-donating (methyl and hydrazide groups) and electron-withdrawing (bromo group and carbonyl) moieties, suggests the possibility of intramolecular charge-transfer (ICT) upon photoexcitation, no studies have been published to confirm or characterize this phenomenon.

Investigation of Solvent Effects on Photophysical Behavior (e.g., Stokes Shifts, Excited State Dipole Moments)

The influence of solvent polarity on the photophysical properties of this compound has not been investigated. Such studies would be crucial for understanding the nature of its excited state and for calculating changes in the dipole moment upon excitation, often explored through Lippert-Mataga plots.

Exploration of Electrochemical Properties (Oxidation and Reduction Potentials)

There is no available data on the electrochemical behavior of this compound. Cyclic voltammetry or other electrochemical techniques would be needed to determine its oxidation and reduction potentials, which are essential for evaluating its potential use in electronic devices.

Potential Applications as Chemical Sensors (e.g., Proton/Cation Sensors)

The potential for this compound to function as a chemical sensor has not been explored. The hydrazide group could potentially act as a binding site for protons or metal cations, which might induce a measurable change in its photophysical properties, but experimental verification is lacking.

Applications in Advanced Organic Synthesis and Materials Science

Utility as Key Synthetic Intermediates in Multistep Reactions

The 2-bromo-5-methylbenzohydrazide molecule serves as a pivotal intermediate in a variety of multistep synthetic pathways. The presence of the bromine atom and the hydrazide group provides two reactive sites that can be selectively targeted in sequential reactions. The bromine atom can participate in a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the assembly of complex molecular frameworks from simpler precursors.

The hydrazide functional group is also highly versatile. It can undergo condensation reactions with aldehydes and ketones to form hydrazones, which are important intermediates for the synthesis of various heterocyclic compounds. Furthermore, the hydrazide moiety can be cyclized to generate five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles. These heterocyclic systems are prevalent in many biologically active molecules and functional organic materials. The ability to perform selective transformations on both the bromine and hydrazide functionalities makes this compound a valuable intermediate for the synthesis of diverse and complex target molecules.

Role as Versatile Building Blocks for Complex Molecular Architectures

The structural features of this compound make it an excellent building block for the construction of intricate molecular architectures. The substituted benzene (B151609) ring provides a rigid scaffold to which additional functional groups and molecular components can be attached. The strategic placement of the bromo, methyl, and hydrazide groups allows for controlled and predictable elaboration of the molecular structure.

For instance, the bromine atom can be converted to other functional groups through nucleophilic substitution or organometallic chemistry, providing a handle for further molecular modifications. The methyl group, while less reactive, can influence the steric and electronic properties of the molecule, which can be important for directing the outcome of subsequent reactions. The hydrazide group, as mentioned, is a gateway to a wide array of heterocyclic structures. By combining these features, chemists can utilize this compound to systematically build up complex molecules with well-defined three-dimensional shapes and functionalities. This makes it a valuable tool in the synthesis of natural products, pharmaceuticals, and other high-value chemical entities.

Potential in the Development of Novel Organic Materials with Specific Properties

The unique electronic and structural characteristics of this compound suggest its potential for use in the development of novel organic materials. The aromatic ring, coupled with the electron-withdrawing bromine atom and the versatile hydrazide group, can be incorporated into larger conjugated systems. Such systems are of interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Applications in Agrochemical Research (Excluding Specific Products/Dosages)

In the field of agrochemical research, derivatives of benzohydrazide (B10538) have shown promise as active ingredients in pesticides. The general structure of this compound provides a scaffold that can be modified to develop new compounds with potential herbicidal, fungicidal, or insecticidal activity. The bromo and methyl substituents on the benzene ring can influence the biological activity and selectivity of the resulting molecules.

Research in this area often involves the synthesis of a library of related compounds, where the hydrazide portion is reacted with various aldehydes or ketones to produce a range of hydrazone derivatives. These new chemical entities are then screened for their biological activity against various pests and pathogens. The goal is to identify compounds with high efficacy and selectivity, which are important criteria for the development of new crop protection agents. The versatility of this compound as a synthetic intermediate makes it a valuable starting point for such discovery programs in agrochemical research.

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-5-methylbenzohydrazide, and how can purity be validated?

Methodological Answer:

- Synthesis Optimization : Start with bromination of 5-methylbenzoic acid derivatives, followed by hydrazide formation via reaction with hydrazine hydrate. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and adjust stoichiometry to minimize byproducts (e.g., unreacted intermediates) .

- Purification : Recrystallize from ethanol/water (1:2 v/v) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient, retention time ~8.2 min) and melting point analysis (expected range: 145–148°C) .

- Validation : Use -NMR (DMSO-d6, δ 10.2 ppm for NH, δ 7.8–7.3 ppm for aromatic protons) and IR (C=O stretch at 1660 cm) to confirm structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. In case of contact, rinse with copious water (15+ minutes) and seek medical advice if irritation persists .

- Storage : Keep in amber glass vials under inert gas (N/Ar) at 2–8°C. Avoid moisture to prevent hydrolysis; monitor degradation via periodic NMR analysis .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- Core Techniques :

- Advanced : Single-crystal X-ray diffraction (e.g., CCDC deposition for bond length/angle analysis) to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can contradictory data in crystallographic vs. spectroscopic analyses of Schiff base derivatives be resolved?

Methodological Answer:

- Case Study : For Schiff bases (e.g., this compound derivatives), discrepancies may arise between X-ray (planar geometry) and NMR (dynamic tautomerism).

- Resolution :

- Perform variable-temperature NMR to detect tautomeric equilibria (e.g., enol-imine vs. keto-amine forms) .

- Compare DFT-calculated (B3LYP/6-311+G**) and experimental bond lengths to validate crystallographic data .

- Use UV-Vis (λmax ~350 nm for conjugated systems) to monitor electronic transitions linked to structural changes .

Q. What strategies mitigate batch-to-batch variability in biological activity studies of this compound analogs?

Methodological Answer:

- Standardization :

- Data Normalization : Normalize IC values against control batches and apply ANOVA (p < 0.05) to identify outlier batches .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- In Silico Tools :

- Validation : Compare predicted vs. experimental yields (e.g., 75–85% for aryl boronic acid couplings) and adjust computational parameters iteratively .

Data Contradiction and Reproducibility

Q. How should researchers address non-reproducible results in hydrazide-based ligand synthesis?

Methodological Answer:

- Root Cause Analysis :

- Documentation : Adhere to FAIR principles—publish raw NMR/LC-MS data in repositories like Zenodo for independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.